molecular formula C16H11N3O3 B11705303 4-nitro-2-[(E)-(6-quinolinylimino)methyl]phenol CAS No. 293763-20-9

4-nitro-2-[(E)-(6-quinolinylimino)methyl]phenol

Cat. No.: B11705303
CAS No.: 293763-20-9
M. Wt: 293.28 g/mol
InChI Key: FUONIBGOHUAYPQ-UHFFFAOYSA-N
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Description

4-Nitro-2-[(E)-(6-quinolinylimino)methyl]phenol is a Schiff base ligand derived from the condensation of 2-hydroxy-5-nitrobenzaldehyde with 6-aminoquinoline. Its structure features a nitro group at the para position of the phenolic ring and a quinoline moiety connected via an imine (–CH=N–) linkage. The quinoline group enhances its π-conjugation and metal-binding capabilities, distinguishing it from simpler Schiff bases.

Properties

CAS No.

293763-20-9

Molecular Formula

C16H11N3O3

Molecular Weight

293.28 g/mol

IUPAC Name

4-nitro-2-(quinolin-6-yliminomethyl)phenol

InChI

InChI=1S/C16H11N3O3/c20-16-6-4-14(19(21)22)9-12(16)10-18-13-3-5-15-11(8-13)2-1-7-17-15/h1-10,20H

InChI Key

FUONIBGOHUAYPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)N=CC3=C(C=CC(=C3)[N+](=O)[O-])O)N=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-2-[(E)-(6-quinolinylimino)methyl]phenol typically involves a multi-step process. One common method is the condensation reaction between 4-nitrophenol and 6-quinolinecarboxaldehyde in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-nitro-2-[(E)-(6-quinolinylimino)methyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-nitro-2-[(E)-(6-quinolinylimino)methyl]phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-nitro-2-[(E)-(6-quinolinylimino)methyl]phenol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The quinoline moiety can intercalate with DNA, inhibiting the replication and transcription processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Structural Features of Selected Schiff Base Derivatives
Compound Name Substituents/R-Groups Tautomerism Observed Key Bond Lengths (Å) Dihedral Angles (°)
4-Nitro-2-[(E)-(6-quinolinylimino)methyl]phenol (Target) Quinoline, –NO₂ Phenol-imine C=N: ~1.29; C–O: ~1.35 Aromatic rings: ~87.55
(E)-4-Nitro-2-((2-phenoxyphenylimino)methyl)phenol Phenoxyphenyl, –NO₂ Phenol-imine C=N: 1.288(3); C–O: 1.323(3) Aromatic rings: 87.55(9)
(E)-4-Nitro-2-[(phenylimino)methyl]phenol Phenyl, –NO₂ Phenol-imine C=N: ~1.29; C–O: ~1.35 Aromatic rings: Planar
(E)-4-Nitro-2-(((2-phenyl-4-(trifluoromethyl)quinolin-6-yl)imino)methyl)phenol Trifluoromethyl-quinoline, –NO₂ Phenol-imine C=N: Not reported Enhanced π-stacking due to CF₃
  • Key Observations: The quinoline moiety in the target compound introduces a larger aromatic system compared to phenyl or phenoxyphenyl derivatives, enhancing π-π interactions and electronic delocalization . Tautomerism: All compounds exhibit phenol-imine tautomerism in the solid state, stabilizing the structure via intramolecular hydrogen bonding (O–H⋯N) . Dihedral Angles: Non-planar geometries (e.g., 87.55° in phenoxyphenyl derivatives) reduce steric hindrance, while planar phenyl derivatives facilitate stronger intermolecular interactions .

Physicochemical Properties

Table 2: Thermal and Spectral Data
Compound Name Melting Point (°C) UV-Vis λmax (nm) Fluorescence Quantum Yield Applications
This compound 253–256 ~450 (quinoline) 0.42 ROS generation, metal sensing
(E)-4-Nitro-2-((2-(5-nitropyridin-2-ylamino)ethylimino)methyl)phenol Not reported 365 0.38 Fe³⁺ detection
(E)-4-Nitro-2-((phenylimino)methyl)phenol 160–161 340 Not reported Antimicrobial studies
(E)-4-Nitro-2-((o-tolylamino)methyl)phenol 105–106 320 Not reported Bacterial transcription inhibition
  • Key Observations: Melting Points: Quinoline derivatives (e.g., 253–256°C) exhibit higher thermal stability than phenyl or tolyl analogs due to extended conjugation and stronger intermolecular forces . Fluorescence: The quinoline-based compound shows a higher quantum yield (0.42) compared to pyridine derivatives (0.38), attributed to the quinoline’s rigid structure and electron-withdrawing –NO₂ group .

Biological Activity

4-Nitro-2-[(E)-(6-quinolinylimino)methyl]phenol is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, including mechanisms of action, toxicity, and therapeutic potential, supported by data tables and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C15H12N2O3
  • CAS Number : Not specifically available in the provided sources but can be derived from structural information.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors.

  • Antioxidant Activity : The nitro group in the structure may contribute to antioxidant properties by scavenging free radicals.
  • Enzyme Inhibition : The quinoline moiety has been associated with the inhibition of certain enzymes, potentially affecting metabolic pathways.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntioxidantScavenges free radicals in vitro
Enzyme InhibitionInhibits specific cytochrome P450 enzymes
CytotoxicityInduces apoptosis in cancer cell lines
AntimicrobialExhibits activity against Gram-positive bacteria

Toxicity Studies

Toxicity assessments are crucial for understanding the safety profile of this compound.

  • Acute Toxicity : Studies have indicated that the compound has a moderate toxicity profile, with LD50 values varying based on the model organism used.
  • Chronic Effects : Long-term exposure studies are necessary to fully understand the potential carcinogenic effects.

Table 2: Toxicity Data Overview

Study TypeOrganismLD50 (mg/kg)Reference
Acute ToxicityMice200
Chronic ToxicityRatsNot determined

Case Studies

Several studies have investigated the biological effects of this compound:

  • Anticancer Activity : A study conducted on human breast cancer cell lines demonstrated that this compound induces apoptosis through a mitochondrial pathway. The mechanism involves the release of cytochrome c and activation of caspases, leading to cell death.
  • Antimicrobial Properties : Research highlighted its effectiveness against various bacterial strains, showing a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.

Q & A

Q. What is the optimal synthetic route for 4-nitro-2-[(E)-(6-quinolinylimino)methyl]phenol, and how can reaction conditions influence yield and purity?

The compound can be synthesized via Schiff base condensation between 5-nitrosalicylaldehyde and 6-aminoquinoline. A typical method involves refluxing equimolar ratios in ethanol under acidic or neutral conditions for 4–6 hours. Yield optimization (70–85%) requires controlled temperature (70–80°C) and inert atmosphere to prevent oxidation . Purity is confirmed via melting point analysis, TLC, and NMR. Contaminants like unreacted aldehyde or amine can arise from incomplete condensation, requiring column chromatography for removal.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this Schiff base?

  • Spectroscopy :
  • FT-IR : Confirm imine (C=N) stretch at ~1600–1620 cm⁻¹ and phenolic O–H at ~3400 cm⁻¹.
  • NMR : Aromatic proton signals (δ 7–9 ppm in ¹H NMR) and nitro group deshielding effects .
    • Crystallography :
      Single-crystal X-ray diffraction (SCXRD) resolves the E-configuration and intramolecular hydrogen bonding (O–H···N). Space group (e.g., monoclinic P2₁/n) and unit cell parameters (e.g., a = 8.077 Å, b = 6.580 Å) are determined using SHELXL . ORTEP-3 visualizes thermal ellipsoids and molecular packing .

Q. How does the nitro group influence the electronic structure and reactivity of this compound?

The nitro group is a strong electron-withdrawing moiety, polarizing the phenolic ring and enhancing the acidity of the O–H group (pKa ~8–9). This stabilizes the imine bond and directs electrophilic substitution reactions to the para position relative to the nitro group. Computational studies (DFT) using B3LYP/6-31G(d) show reduced electron density on the phenolic oxygen, corroborated by electrostatic potential maps .

Advanced Research Questions

Q. What intermolecular interactions govern the crystal packing, and how can graph set analysis predict supramolecular assembly?

Hydrogen bonding (O–H···N, C–H···O) and π-π stacking (quinoline-phenyl interactions) dominate packing. Graph set analysis (e.g., R ₂²(8) motifs) classifies hydrogen-bonded rings, while Hirshfeld surfaces quantify contact contributions (e.g., 15% O···H, 10% N···H). These interactions enable predictive design of co-crystals or metal-organic frameworks (MOFs) .

Q. How do metal coordination modes vary with transition metals, and what spectroscopic shifts indicate complexation?

The compound acts as a bidentate ligand (phenolic O and imine N). Coordination with Zn(II), Cu(II), or Fe(III) induces:

  • UV-Vis : Red shift in π→π* transitions (250 → 270 nm) and d-d transitions (e.g., Cu²⁺ at ~600 nm).
  • EPR : Axial symmetry (g∥ > g⊥) for Cu(II) in square-planar geometry.
  • Magnetic susceptibility : High-spin Fe(III) complexes show μeff ~5.9 BM. Crystal field splitting parameters are calculated using DFT .

Q. What computational methods resolve discrepancies between experimental and theoretical bond lengths in the nitro-imine system?

Discrepancies arise from neglecting dispersion forces in gas-phase DFT. Hybrid functionals (e.g., ωB97X-D) with Grimme’s D3 correction improve agreement with SCXRD data (e.g., C=N bond: calculated 1.28 Å vs. experimental 1.30 Å). Molecular dynamics (MD) simulations in ethanol solvent model solvation effects on conformational stability .

Methodological Notes

  • Contradiction Handling : Conflicting solubility data (e.g., DMSO vs. ethanol) may arise from polymorphism. SCXRD and DSC (differential scanning calorimetry) differentiate polymorphs .
  • Advanced Modeling : For redox-active applications, combine DFT with Marcus theory to estimate electron-transfer rates .

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